Daun02

Übersicht

Beschreibung

Daun02 is a prodrug that is converted by the enzyme beta-galactosidase into daunorubicin, an anthracycline antibiotic. Daunorubicin is known for its role as a topoisomerase inhibitor, which interferes with the DNA replication process in cells. This compound is primarily used in scientific research to study neuronal activity and gene therapy.

Wissenschaftliche Forschungsanwendungen

Addiction and Drug-Seeking Behavior

Daun02 has been extensively used to investigate drug-seeking behavior and the neural mechanisms underlying addiction. For instance, studies have shown that inactivating Fos-positive neurons in the orbitofrontal cortex (OFC) reduces cue-induced heroin seeking in rats after withdrawal. This highlights the role of activated OFC neuronal ensembles in persistent drug craving .

Case Study: Heroin Craving

- Objective: To assess the role of OFC neurons in heroin craving.

- Method: Rats were trained to self-administer heroin paired with light cues. Following a withdrawal period, this compound was injected into the OFC.

- Findings: Inactivation of OFC neurons led to a significant decrease in cue-induced drug-seeking behavior, demonstrating a causal link between these neurons and drug-related cues .

Food Reward and Preference

In addition to drug addiction studies, this compound has been applied to understand food reward mechanisms. Research indicates that activation of certain neuronal ensembles influences preferences for palatable foods over drugs like methamphetamine. By selectively silencing these activated neurons, researchers can explore how food-related cues affect behavior .

Case Study: Palatable Food Preference

- Objective: To evaluate how past exposure to drugs affects food preferences.

- Method: Rats with a history of methamphetamine self-administration were given choices between palatable foods and methamphetamine.

- Findings: Rats consistently preferred palatable foods over methamphetamine, suggesting that previous drug exposure does not diminish the appeal of natural rewards .

Neuronal Circuitry and Behavioral Responses

This compound has also been instrumental in mapping out neuronal circuits involved in various behavioral responses. By using this compound, researchers can delineate which neuronal ensembles are crucial for specific learned behaviors or responses to stimuli.

Case Study: Context-Induced Drug Seeking

- Objective: To determine the role of nucleus accumbens shell neurons in context-induced drug seeking.

- Method: Rats were exposed to drug-associated contexts followed by this compound administration.

- Findings: Inactivation of these neurons significantly reduced context-induced drug-seeking behavior, underscoring their importance in associative learning related to drugs .

Limitations and Considerations

While this compound is a powerful tool for investigating neuronal function, it does have limitations:

- The method primarily targets brain regions where β-galactosidase expression is high; thus, it may not be effective in areas with lower expression levels.

- The duration of this compound's effects typically lasts around three days, necessitating further research into long-term impacts .

- Potential collateral effects on surrounding non-targeted neurons remain an area for further investigation.

Wirkmechanismus

Target of Action

Daun02 is a prodrug that targets cells expressing β-galactosidase . This enzyme is responsible for catalyzing the conversion of this compound into its active form, daunorubicin .

Mode of Action

The mode of action of this compound involves the conversion of the prodrug into daunorubicin by β-galactosidase . Daunorubicin then interacts with its targets, causing changes such as apoptotic cell death and blockade of voltage-dependent calcium channels .

Biochemical Pathways

This compound affects several biochemical pathways. As a derivative of the anthracycline family of compounds, it has a wide range of cellular effects, from inhibition of DNA synthesis to the generation of free radicals . .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its conversion into daunorubicin by β-galactosidase . .

Result of Action

The primary result of this compound’s action is the induction of apoptotic cell death . This occurs after this compound is converted into daunorubicin, which then interacts with its targets to cause cell death . Additionally, daunorubicin can cause a blockade of voltage-dependent calcium channels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of β-galactosidase is necessary for the conversion of this compound into its active form, daunorubicin . Furthermore, the water solubility of this compound may limit its effectiveness in certain environments .

Biochemische Analyse

Biochemical Properties

Daun02 is converted by β-galactosidase into Daunorubicin . Daunorubicin has been shown to reduce calcium ion (Ca2+)-dependent action potentials in neuroblastoma cells . It is a topoisomerase inhibitor . This compound is a good substrate for β-galactosidase .

Cellular Effects

This compound has been shown to suppress the viability of several β-gal gene transduced tumor cell lines . None of the tumors responded to treatment with this compound in vivo . This may have been due to the limited aqueous solubility of the agent .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by β-galactosidase into Daunorubicin . Daunorubicin then causes apoptotic cell death and blockade of voltage-dependent calcium channels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Daun02 is synthesized through a series of chemical reactions involving the attachment of a beta-galactosidase substrate to daunorubicin. The process typically involves the use of organic solvents and reagents under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency across batches .

Analyse Chemischer Reaktionen

Types of Reactions: Daun02 undergoes enzymatic hydrolysis when exposed to beta-galactosidase, resulting in the release of daunorubicin. This reaction is crucial for its function as a prodrug .

Common Reagents and Conditions: The enzymatic conversion of this compound to daunorubicin requires the presence of beta-galactosidase, which acts as a catalyst. The reaction typically occurs under physiological conditions, such as a neutral pH and body temperature .

Major Products Formed: The primary product of the enzymatic reaction is daunorubicin, which then exerts its biological effects by inhibiting topoisomerase and interfering with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Daun02 is unique in its ability to be selectively activated by beta-galactosidase, making it a valuable tool for targeted research applications. Similar compounds include other anthracyclines like doxorubicin and adriamycin, which also inhibit topoisomerase but lack the selective activation mechanism of this compound .

List of Similar Compounds:- Doxorubicin

- Adriamycin

- Epirubicin

- Idarubicin

These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific applications .

Biologische Aktivität

Daun02, a prodrug of daunorubicin, has emerged as a significant tool in neuroscience research, particularly for studying the causal relationships between neuronal ensembles and learned behaviors. This article explores the biological activity of this compound, detailing its mechanism of action, applications in various studies, and implications for understanding neuronal functions.

This compound is specifically designed to target and inactivate neurons that express the activity-regulated protein Fos. In transgenic rats expressing β-galactosidase (β-gal) alongside Fos, this compound is converted into its active form, daunorubicin, by β-gal. This conversion occurs approximately 90 minutes after behavioral activation, allowing for selective inactivation of recently activated neuronal ensembles without affecting adjacent non-activated neurons. The process leads to apoptosis in these targeted neurons, facilitating the investigation of their roles in behavior and memory.

Applications in Research

The this compound inactivation technique has been applied across multiple studies to elucidate the roles of specific neuronal ensembles in various behavioral contexts:

- Drug-Seeking Behavior : Research has demonstrated that this compound can selectively disrupt neuronal ensembles activated by drug-related cues. For instance, studies using c-fos-lacZ transgenic rats have shown that inactivation of these ensembles significantly reduces drug-seeking behavior when rats are re-exposed to drug-associated environments .

- Food-Seeking Behavior : The technique has also been employed to investigate food-seeking behaviors. In one study, researchers found that disrupting specific neuronal ensembles in the medial prefrontal cortex (mPFC) affected food-seeking behavior in rats trained for self-administration of food rewards . This suggests that distinct neuronal populations mediate different aspects of reward-related memories.

- Contextual Learning : this compound has been used to assess how contextual cues influence learned behaviors. For example, injections into the nucleus accumbens showed that context-activated neuronal ensembles play a critical role in reinstating cocaine-seeking behavior after withdrawal .

Table 1: Summary of Studies Utilizing this compound Inactivation

Case Studies

- Cocaine Seeking and Contextual Cues : In a study examining the role of the nucleus accumbens shell, researchers found that this compound injections post-exposure to drug-associated contexts significantly reduced reinstatement of cocaine-seeking behavior, highlighting the importance of context-specific neuronal activity .

- Food Reward Mechanisms : Another investigation focused on how Fos-expressing neurons within the mPFC influence food-related memories. By applying this compound to selectively inactivate these neurons during food self-administration tasks, researchers observed a marked decrease in food-seeking behavior, suggesting a direct link between these neuronal populations and reward processing .

- Nicotine Craving and Withdrawal : Studies on nicotine craving utilized this compound to explore how activated neuronal ensembles contribute to increased craving over time post-withdrawal. Results indicated that specific Fos-positive neurons were crucial for mediating this incubation effect .

Eigenschaften

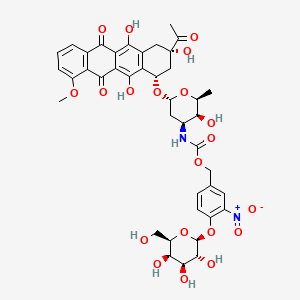

IUPAC Name |

[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXMGNMIWJAEW-LCTCPDETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.